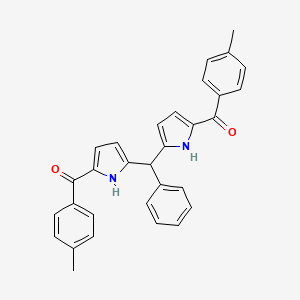
Agn-PC-008kpt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-008kpt is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-008kpt typically involves a series of well-defined chemical reactions. One common method includes the use of silver nitrate (AgNO3) and hydrochloric acid (HCl) to produce silver chloride (AgCl) as an intermediate . This intermediate is then subjected to further reactions to obtain the final compound. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and yield. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions: Agn-PC-008kpt undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with oxygen (O2) in the presence of catalysts to form different oxidation states . Additionally, it can participate in substitution reactions where one of its atoms is replaced by another atom or group of atoms.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include silver nitrate, hydrochloric acid, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes. For example, the reaction with hydrochloric acid is typically conducted at room temperature to produce silver chloride .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with hydrochloric acid produces silver chloride and nitric acid as by-products . Other reactions may yield different products, such as silver oxides or other silver-containing compounds.
Scientific Research Applications
Agn-PC-008kpt has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions due to its high reactivity and stability. In biology, it is studied for its potential antimicrobial properties, making it a candidate for use in medical treatments and disinfectants . In medicine, it is explored for its potential in drug delivery systems and as a component in diagnostic tools . In industry, it is used in the production of advanced materials and coatings due to its unique physical and chemical properties .
Mechanism of Action
The mechanism of action of Agn-PC-008kpt involves its interaction with molecular targets and pathways within biological systems. It is believed to exert its effects by binding to specific proteins and enzymes, thereby altering their activity and function. This interaction can lead to various biological outcomes, such as antimicrobial effects or modulation of cellular processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key regulatory proteins and signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Agn-PC-008kpt include other silver-containing compounds such as silver nitrate (AgNO3), silver chloride (AgCl), and silver pentazolate (AgN5) . These compounds share some common properties, such as high reactivity and antimicrobial activity, but also have distinct differences in their chemical structure and reactivity.
Highlighting Uniqueness: What sets this compound apart from these similar compounds is its unique combination of stability and reactivity. Unlike silver nitrate, which is highly soluble in water, this compound exhibits greater stability in various solvents, making it more versatile for different applications. Additionally, its ability to undergo a wide range of chemical reactions makes it a valuable tool in both research and industrial settings.
Properties
CAS No. |
171523-04-9 |
|---|---|
Molecular Formula |
C31H26N2O2 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
[5-[[5-(4-methylbenzoyl)-1H-pyrrol-2-yl]-phenylmethyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C31H26N2O2/c1-20-8-12-23(13-9-20)30(34)27-18-16-25(32-27)29(22-6-4-3-5-7-22)26-17-19-28(33-26)31(35)24-14-10-21(2)11-15-24/h3-19,29,32-33H,1-2H3 |
InChI Key |
MPXJABQSGQEISL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2)C(C3=CC=CC=C3)C4=CC=C(N4)C(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















